2-(3,4-Dichlorophenoxy)-2-phenylacetic acid
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Overview
Description
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
Phytoremediation Enhancement
2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively utilized as a systemic herbicide for controlling broad-leaved weeds. Its widespread application has necessitated the development of methods to mitigate its persistence in the environment. Research by Germaine et al. (2006) demonstrates the use of bacterial endophytes to enhance the phytoremediation capabilities of plants such as the pea (Pisum sativum), highlighting the potential of utilizing microbial assistance to improve the efficiency of removing 2,4-D from contaminated soils and preventing its accumulation in plants (Germaine et al., 2006).
Catalytic and Photocatalytic Degradation
The degradation of 2,4-D through catalytic processes has been a significant area of research. Studies by Lemus et al. (2008) and Lima et al. (2020) have explored the use of nanocrystalline cryptomelane and Fe3O4@WO3/SBA-15 composites, respectively, in the photocatalytic degradation of 2,4-D. These findings suggest that specific composite catalysts can significantly improve the efficiency of degrading 2,4-D in contaminated water, offering promising solutions for the remediation of water resources (Lemus et al., 2008); (Lima et al., 2020).
Electrochemical Degradation
Electrochemical methods have been identified as effective for the degradation of 2,4-D in aqueous solutions. Research by Dargahi et al. (2019) has demonstrated that electro-catalytic degradation using lead dioxide electrodes can be optimized to significantly reduce 2,4-D concentrations, highlighting the potential of electrochemical approaches in treating water contaminated with this herbicide (Dargahi et al., 2019).
Molecular Mechanisms and Toxicity Studies
Understanding the molecular mechanisms of 2,4-D's action and its toxicity is crucial for assessing its environmental and health impacts. Studies have explored its effects on microbial communities and the potential oxidative stress induced in organisms exposed to sublethal levels. Research by Bhat et al. (2015) on Escherichia coli provides insight into the oxidative stress and metabolic perturbations caused by 2,4-D, offering a foundation for understanding its broader ecological impacts (Bhat et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid is the nitrogen metabolism in plants . It also seems to have a significant effect on the photosynthetic capacity of plants, as well as their water status and ion homeostasis .
Mode of Action
The compound interacts with its targets by enhancing the photosynthetic capacity and improving the water status of plants . It also maintains ion homeostasis, particularly the balance of potassium and sodium ions .
Biochemical Pathways
The compound affects the nitrogen metabolism pathway in plants, particularly maize . It also impacts the photosynthetic pathway, enhancing the net photosynthetic rate and the quantum efficiency of photosystem II .
Pharmacokinetics
It is known that the compound can be applied foliarly to plants, suggesting that it is absorbed through the leaves
Result of Action
The application of this compound results in an alleviation of stress conditions in plants, such as drought and salinity . It enhances the growth of plants under these conditions by increasing their photosynthetic rate and maintaining their water status . It also helps maintain a balance of potassium and sodium ions, which is crucial for plant health under stress conditions .
Action Environment
The action of this compound is influenced by environmental factors such as soil conditions and water availability . For instance, its effectiveness in alleviating drought stress suggests that it performs optimally in dry conditions . Similarly, its ability to alleviate salinity stress indicates that it can function effectively in saline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid typically involves the reaction of 3,4-dichlorophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
- **Substitution
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a less oxidized state.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXRHGXWHLFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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